molecular formula C17H26N2O2 B2980951 N-[1-(2-Methoxyethyl)piperidin-4-YL]-3,4-dimethylbenzamide CAS No. 1421490-28-9

N-[1-(2-Methoxyethyl)piperidin-4-YL]-3,4-dimethylbenzamide

Cat. No.: B2980951
CAS No.: 1421490-28-9
M. Wt: 290.407
InChI Key: NDYZCCULRBUAIR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-Methoxyethyl)piperidin-4-YL]-3,4-dimethylbenzamide typically involves the reaction of 3,4-dimethylbenzoic acid with 1-(2-methoxyethyl)piperidine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-Methoxyethyl)piperidin-4-YL]-3,4-dimethylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-[1-(2-Methoxyethyl)piperidin-4-YL]-3,4-dimethylbenzamide has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(2-Methoxyethyl)piperidin-4-YL]-3,4-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(2-Methoxyethyl)piperidin-4-YL]-3,4-dimethylbenzamide is unique due to its specific structural features, such as the presence of both the piperidine ring and the 3,4-dimethylbenzamide moiety. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

N-[1-(2-methoxyethyl)piperidin-4-yl]-3,4-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2/c1-13-4-5-15(12-14(13)2)17(20)18-16-6-8-19(9-7-16)10-11-21-3/h4-5,12,16H,6-11H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDYZCCULRBUAIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2CCN(CC2)CCOC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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